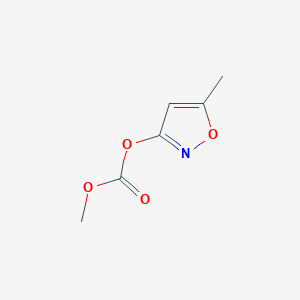

Methyl 5-methyl-1,2-oxazol-3-yl carbonate

Description

Contextualization within Heterocyclic Chemistry

Heterocyclic chemistry is a major branch of organic chemistry focused on cyclic compounds containing atoms of at least two different elements in their rings. The isoxazole (B147169) ring, which is the core of Methyl 5-methyl-1,2-oxazol-3-yl carbonate, is a prime example of a heterocycle.

Isoxazoles are five-membered aromatic heterocyclic compounds that feature an oxygen and a nitrogen atom adjacent to each other. researchgate.netijpcbs.com This arrangement of atoms within the ring imparts specific chemical properties, making the isoxazole ring an important pharmacophore in modern drug discovery. ijpcbs.com The field of isoxazole chemistry has seen significant advancements, leading to novel synthetic strategies that allow for the creation of a wide array of derivatives. rsc.orgnih.govresearchgate.net These synthetic methods include transition metal-catalyzed cycloadditions and regioselective functionalization techniques. rsc.orgnih.govresearchgate.net The versatility of the isoxazole ring is also demonstrated by its ability to serve as a building block for the synthesis of other complex molecules and heterocycles. ijpcbs.com

The 5-Methyl-1,2-Oxazol-3-yl Moiety as a Core Structure in Academic Research

The specific 5-methyl-1,2-oxazol-3-yl substructure is a recurring motif in compounds developed for academic and pharmaceutical research. Its derivatives have been explored for a wide range of biological activities, highlighting the moiety's importance as a core scaffold.

The isoxazole ring system is present in numerous compounds with diverse therapeutic applications, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects. nih.govresearchgate.net Several clinically used drugs incorporate the isoxazole scaffold, such as the anti-inflammatory drug Valdecoxib and the antibiotic Sulfamethoxazole. researchgate.net

Research into derivatives containing the 5-methylisoxazole (B1293550) group has yielded promising results:

Enzyme Inhibition: 5-Methylisoxazole-3-carboxylic acid has been identified as a potent inhibitor of the monoamine oxidase enzyme. nih.gov

Synthetic Intermediates: 3-Amino-5-methylisoxazole is a crucial intermediate in the synthesis of complex heterocyclic systems like naphtho[1,2-e] rsc.orgnih.govoxazines. sigmaaldrich.comsigmaaldrich.com It is also a major byproduct in the biodegradation of the widely used antibiotic sulfamethoxazole. sigmaaldrich.comsigmaaldrich.com

Medicinal Chemistry: Various 5-methylisoxazole-3-carboxamide (B1215236) derivatives have been synthesized and evaluated for potential antitubercular and antibacterial activities. researchgate.net

These examples underscore the value of the 5-methyl-1,2-oxazol-3-yl moiety as a versatile building block for creating new molecules with significant biological potential. rsc.org

Below is a table of representative compounds containing the 5-methylisoxazole core, illustrating its application in drug discovery.

| Compound Name | Application/Significance |

| Sulfamethoxazole | Antibiotic |

| Valdecoxib | Non-steroidal anti-inflammatory drug (NSAID) |

| Zonisamide | Anti-convulsant |

| Isocarboxazid | Antidepressant (Monoamine oxidase inhibitor) |

| Cloxacillin | β-lactamase resistant antibiotic |

Overview of the Methyl Carbonate Functional Group in Organic Synthesis

The methyl carbonate functional group is an ester of carbonic acid, characterized by a carbonyl group flanked by two alkoxy groups. wikipedia.org In organic synthesis, this functional group, particularly in molecules like dimethyl carbonate (DMC), is recognized for its unique reactivity and its role as a "green" reagent.

Organic carbonates are classified as polar solvents and are notably used in lithium batteries due to their ability to dissolve lithium salts. wikipedia.org In the context of chemical reactions, their utility is broad:

Methylating Agent: Dimethyl carbonate is a valuable and non-toxic methylating agent, often replacing hazardous reagents like methyl halides and dimethyl sulfate. nih.gov It demonstrates excellent selectivity for mono-C- and mono-N-methylation. nih.gov

Carbomethoxylation: Methyl phenyl carbonate can be used for the carbomethoxylation of amines to produce carbamates, which are important intermediates in various synthetic processes. researchgate.net

Transesterification: Organic carbonates can undergo transesterification reactions, for example, in the synthesis of methyl ethyl carbonate from dimethyl carbonate and ethanol. researchgate.net

General Reactivity: Like conventional esters, carbonate esters can react with Grignard reagents to form tertiary alcohols. wikipedia.org

The use of reagents like dimethyl carbonate is part of a larger trend towards green chemistry, as it is biodegradable and its reactions can be performed with catalytic amounts of base, avoiding the production of large quantities of salt by-products. nih.gov

The table below outlines the properties of Methyl 5-methyl-1,2-oxazole-3-carboxylate, a closely related compound for which detailed data is available.

| Property | Value | Source |

| IUPAC Name | methyl 5-methyl-1,2-oxazole-3-carboxylate | thermofisher.comfishersci.ca |

| CAS Number | 19788-35-3 | thermofisher.comfishersci.casigmaaldrich.com |

| Molecular Formula | C₆H₇NO₃ | thermofisher.comfishersci.casigmaaldrich.com |

| Molecular Weight | 141.12 g/mol | sigmaaldrich.com |

| Form | Solid | sigmaaldrich.com |

| Melting Point | 91°C to 92°C | fishersci.ca |

| Boiling Point | 125°C (at 11 mmHg) | fishersci.ca |

| InChI Key | MVHHQOCEOUNTID-UHFFFAOYSA-N | thermofisher.comfishersci.casigmaaldrich.com |

Structure

3D Structure

Properties

CAS No. |

24827-58-5 |

|---|---|

Molecular Formula |

C6H7NO4 |

Molecular Weight |

157.12 g/mol |

IUPAC Name |

methyl (5-methyl-1,2-oxazol-3-yl) carbonate |

InChI |

InChI=1S/C6H7NO4/c1-4-3-5(7-11-4)10-6(8)9-2/h3H,1-2H3 |

InChI Key |

BJEPVXPCSIZQDU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NO1)OC(=O)OC |

Origin of Product |

United States |

Spectroscopic and Structural Elucidation of Methyl 5 Methyl 1,2 Oxazol 3 Yl Carbonate and Its Derivatives

Advanced Spectroscopic Characterization Techniques

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR Spectroscopy: The proton NMR spectrum provides a map of the hydrogen atoms within a molecule. For a compound like Methyl 5-methylisoxazole-3-carboxylate, the spectrum is expected to be relatively simple, showing three distinct singlet signals, confirming the absence of adjacent, non-equivalent protons.

A singlet corresponding to the methyl group attached to the C5 position of the isoxazole (B147169) ring (CH ₃-C5).

A singlet for the proton attached to the C4 position (CH -4), which is characteristic of the isoxazole ring.

A singlet from the methyl group of the carbonate/carboxylate function (O-CH ₃).

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the chemical environment of each carbon atom. The spectrum for this structure would show distinct peaks for each of the six carbon atoms. The chemical shifts are influenced by the electronegativity of adjacent atoms and the aromaticity of the isoxazole ring. Key expected signals include those for the two methyl carbons, the three carbons of the isoxazole ring (C3, C4, and C5), and the carbonyl carbon of the carbonate/carboxylate group, which typically appears significantly downfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in ppm

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| C5-C H₃ | ~2.5 | ~12 |

| C 4-H | ~6.5 | ~102 |

| O-C H₃ | ~4.0 | ~53 |

| C 3 | - | ~158 |

| C 5 | - | ~171 |

| C =O | - | ~160 |

While 1D NMR confirms the presence of specific groups, 2D NMR techniques establish their connectivity.

COSY (Correlation Spectroscopy): In a molecule with no proton-proton coupling, the COSY spectrum would be expected to show no cross-peaks, confirming that the proton signals are all isolated singlets.

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached. It would definitively link the proton signal at ~2.5 ppm to the C5-methyl carbon, the proton at ~6.5 ppm to the C4 carbon, and the proton at ~4.0 ppm to the O-methyl carbon.

The C5-methyl protons (~2.5 ppm) showing correlation to C5 and C4 of the isoxazole ring.

The C4 proton (~6.5 ppm) showing correlations to C3 and C5.

The O-methyl protons (~4.0 ppm) showing correlation to the carbonyl carbon.

IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. The IR spectrum provides critical evidence for the key structural components of the molecule. nist.gov

Key vibrational bands would include:

C=O Stretch: A strong, sharp absorption band is expected for the carbonyl group. In a carbonate, this typically appears at a high wavenumber, around 1830-1775 cm⁻¹. For the analogous carboxylate, this stretch is found around 1750-1730 cm⁻¹. nist.gov

C-O Stretch: Strong absorptions corresponding to the C-O single bonds of the carbonate/ester group would be visible in the 1300-1000 cm⁻¹ region.

Isoxazole Ring Vibrations: Characteristic absorptions for the C=N and C=C bonds within the isoxazole ring are expected in the 1650-1400 cm⁻¹ region.

C-H Stretch: Peaks corresponding to the stretching of sp³ hybridized C-H bonds in the methyl groups would appear just below 3000 cm⁻¹.

Table 2: Characteristic IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Carbonyl (C=O) Stretch | 1750 - 1730 | Strong, Sharp |

| Isoxazole Ring (C=N, C=C) | 1650 - 1400 | Medium - Strong |

| C-O Stretch | 1300 - 1000 | Strong |

| C-H Stretch (sp³) | 2980 - 2850 | Medium |

Mass spectrometry provides the molecular weight of a compound and offers clues to its structure through the analysis of fragmentation patterns. For Methyl 5-methylisoxazole-3-carboxylate, the molecular formula is C₆H₇NO₃, with a molecular weight of 141.12 g/mol . nist.gov

In electron ionization (EI-MS), the molecule is expected to show a molecular ion peak (M⁺) at m/z = 141. nist.gov The fragmentation pattern would be characteristic of the isoxazole and ester moieties. Common fragmentation pathways would likely involve:

Loss of the methoxy (B1213986) group (-OCH₃) to give a fragment at m/z = 110.

Loss of the entire methoxycarbonyl group (-COOCH₃) resulting in a peak at m/z = 82.

Cleavage of the isoxazole ring, which can lead to a variety of smaller, characteristic fragments.

Table 3: Expected Mass Spectrometry Fragmentation

| m/z | Identity |

|---|---|

| 141 | [M]⁺ (Molecular Ion) |

| 110 | [M - OCH₃]⁺ |

| 82 | [M - COOCH₃]⁺ |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-systems. The isoxazole ring is an aromatic heterocycle, and as such, it is expected to absorb UV radiation. The spectrum would likely show absorption maxima corresponding to π → π* transitions within the conjugated system of the isoxazole ring and the carbonyl group. The exact position of the absorption maximum (λ_max) would be influenced by the solvent used for the analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

X-ray Crystallographic Studies and Solid-State Structure Analysis

X-ray crystallography is a premier technique for determining the precise three-dimensional arrangement of atoms within a crystal. Such studies on derivatives of the 5-methyl-1,2-oxazole core have revealed detailed information about their molecular geometry, conformation, and the non-covalent interactions that govern their crystal packing.

The crystal structures of 5-methyl-1,2-oxazole derivatives are typically determined using single-crystal X-ray diffraction. In these experiments, a crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is collected and analyzed to solve and refine the crystal structure.

The refinement process commonly involves using software packages such as SHELXS97 for structure solution and SHELXL97 for refinement against F² data. iucr.orgnih.gov This process adjusts atomic coordinates and displacement parameters to achieve the best fit between the calculated and observed diffraction data. Data from crystallographic studies on several related compounds are summarized below, illustrating the typical parameters obtained.

| Compound Name | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |

| 5-Methyl-1,2-oxazole-3-carboxylic acid | Triclinic | P-1 | 4.9125 | 5.6909 | 10.464 | 82.21 | 79.72 | 78.96 | iucr.orgresearchgate.net |

| 5-Methylisoxazole-4-carboxylic acid | Orthorhombic | Pnma | 7.2540 | 6.4700 | 12.273 | 90 | 90 | 90 | nih.gov |

| Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate | Monoclinic | P2₁/c | 11.213 | 5.923 | 18.019 | 90 | 92.49 | 90 | researchgate.net |

| Methyl 3-phenylisoxazole-5-carboxylate | Monoclinic | P2₁/n | 12.2275 | 13.604 | 5.8746 | 90 | 97.011 | 90 | nih.gov |

The conformation of 5-methyl-1,2-oxazole derivatives is largely defined by the planarity of the central oxazole (B20620) ring and the orientation of its substituents, which can be described by dihedral angles.

Studies show that the 1,2-oxazole ring itself is consistently planar or nearly planar. nih.goviucr.org For example, in 5,5′-bis(hydroxymethyl)-3,3′-biisoxazole, the isoxazole rings are described as planar with a root-mean-square deviation of just 0.006 Å. nih.gov Similarly, in 5-Methyl-1,2-oxazole-3-carboxylic acid, all non-hydrogen atoms are approximately coplanar, with the carboxylic acid's oxygen atoms showing only minor deviations from the isoxazole ring plane. iucr.orgresearchgate.net

| Compound Name | Ring 1 | Ring 2 | Dihedral Angle (°) | Ref. |

| Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate | Isoxazole | Phenyl | 43.40 | researchgate.net |

| Methyl 3-phenylisoxazole-5-carboxylate | Isoxazole | Phenyl | 19.79 | nih.gov |

| 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphenyl)methoxy]phenyl}-1,2-oxazole | 5-methyl-1,2-oxazole | 4-chlorophenyl | 62.8 | nih.gov |

| 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphenyl)methoxy]phenyl}-1,2-oxazole | 5-methyl-1,2-oxazole | 2-methylphenyl | 65.1 | nih.gov |

In derivatives with ester groups, such as Methyl 3-phenylisoxazole-5-carboxylate, the ester group is typically inclined relative to the isoxazole ring, with a reported angle of 12.14°. nih.gov This twisting influences how the molecules can pack together in the solid state.

The stability of the crystal lattice is determined by a network of intermolecular interactions that dictate how individual molecules are arranged. In 5-methyl-1,2-oxazole derivatives, these interactions primarily include hydrogen bonds, π-π stacking, and C-H…π interactions.

Hydrogen bonding plays a crucial role in the crystal packing of 5-methyl-1,2-oxazole derivatives that possess hydrogen-bond donor or acceptor groups. In the structure of 5-Methylisoxazole-4-carboxylic acid, strong intermolecular O—H⋯N hydrogen bonds link molecules into linear chains. nih.gov Weaker C—H⋯O interactions are also observed, which help to stabilize the packing between these chains. nih.gov For 5-Methyl-1,2-oxazole-3-carboxylic acid, molecules form inversion dimers through pairs of O—H⋯O hydrogen bonds. researchgate.net In other cases, such as methyl 4-amino-3-methoxyisoxazole-5-carboxylate, molecules are linked by N—H⋯O hydrogen bonds into chains. iucr.org

The aromatic nature of the 1,2-oxazole ring allows for π-π stacking interactions, which are common in the crystal structures of these compounds. These interactions involve the face-to-face arrangement of the heterocyclic rings of adjacent molecules. For instance, the hydrogen-bonded dimers of 5-Methyl-1,2-oxazole-3-carboxylic acid are further organized into stacks via π–π interactions, with a reported centroid–centroid distance of 3.234 Å. iucr.orgresearchgate.net In the crystal structure of 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphenyl)methoxy]phenyl}-1,2-oxazole, π–π stacking interactions are also observed between the phenylene groups of neighboring molecules. nih.gov

Polymorphism Studies

A comprehensive review of scientific literature indicates a lack of specific research focused on the polymorphism of Methyl 5-methyl-1,2-oxazol-3-yl carbonate. Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical area of study in materials science and pharmaceuticals, as different polymorphs can exhibit varying physical and chemical properties. However, to date, no published studies have reported the existence of different crystalline forms for this compound.

While direct polymorphic studies on the target compound are unavailable, crystallographic data for related 1,2-oxazole derivatives have been reported. This information, while not directly addressing the polymorphism of this compound, provides insight into the structural characteristics of the 5-methyl-1,2-oxazole core. It is important to note that the substitution at the 3-position of the oxazole ring significantly influences the crystal packing and potential for polymorphism.

Future research into the solid-state properties of this compound would be necessary to identify and characterize any potential polymorphs. Such studies would typically involve techniques like X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and single-crystal X-ray diffraction to explore the crystalline landscape of this compound under various conditions of temperature, pressure, and solvent environment. The absence of such data in the current body of scientific literature underscores a gap in the understanding of the solid-state chemistry of this particular molecule.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These calculations offer a static, ground-state perspective of the molecule's characteristics.

Density Functional Theory (DFT) is a robust method for determining the optimized geometry of molecules. For isoxazole (B147169) derivatives, DFT studies, often using the B3LYP functional with a 6-311G(d,p) basis set, are employed to predict structural parameters. nih.govnih.gov Studies on analogous compounds, such as 5-methylisoxazole-3-carboxylic acid, reveal that the isoxazole ring is essentially planar. nih.govresearchgate.net It is anticipated that the optimized structure of "Methyl 5-methyl-1,2-oxazol-3-yl carbonate" would also feature a planar 1,2-oxazole ring. The carbonate and methyl groups would adopt conformations that minimize steric hindrance. Theoretical calculations for related benzimidazole (B57391) derivatives have shown a good correlation between calculated and experimentally determined structures, lending confidence to the predictive power of DFT methods for this class of compounds. nih.gov

A study on methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates showed that the methoxycarbonyl group lies in the same plane as the 1,2-oxazole ring, suggesting a similar planarity could be expected for the carbonate group in the target molecule. beilstein-journals.orgresearchgate.netnih.gov

Table 1: Predicted Structural Parameters of a Generic 5-Methyl-1,2-Oxazole Ring based on Analog Data

| Parameter | Predicted Value Range |

|---|---|

| C3-C4 Bond Length | ~1.35 Å |

| C4-C5 Bond Length | ~1.48 Å |

| N2-O1 Bond Length | ~1.39 Å |

| C3-N2 Bond Length | ~1.32 Å |

| C5-O1 Bond Length | ~1.34 Å |

| C3-N2-O1 Angle | ~109° |

| N2-O1-C5 Angle | ~109° |

| O1-C5-C4 Angle | ~104° |

| C5-C4-C3 Angle | ~108° |

| C4-C3-N2 Angle | ~110° |

Note: These values are estimations based on crystallographic data of related isoxazole structures and may vary for "this compound."

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability. researchgate.net A smaller gap suggests higher reactivity.

For various isoxazole and oxazole (B20620) derivatives, the HOMO-LUMO gap has been calculated using DFT. researchgate.netresearchgate.net For instance, theoretical studies on some isoxazole derivatives have shown HOMO-LUMO energy gaps ranging from 1.07 eV to 6.50 eV, depending on the substituents and the computational method used. researchgate.net It is expected that the electron-withdrawing nature of the carbonate group in "this compound" would influence its HOMO and LUMO energy levels. Quantum chemical studies on nitroimidazole derivatives have indicated that the introduction of different functional groups significantly impacts molecular stability and electronic properties. nih.gov

Table 2: Representative Frontier Molecular Orbital Energies for Analogous Isoxazole Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| 3,5-diphenylisoxazole derivative | -6.50 | -1.67 | 4.83 |

| Substituted oxazolo[5,4-c]isoxazole (A5) | - | - | 2.449 |

| Substituted oxazolo[5,4-c]isoxazole (A8) | - | - | 4.448 |

Data sourced from theoretical studies on related heterocyclic systems. researchgate.netresearchgate.net The specific values for "this compound" would require dedicated calculations.

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution on a molecule's surface. These maps help identify regions that are prone to electrophilic or nucleophilic attack. In MEP maps, red areas typically represent regions of negative electrostatic potential (electron-rich), while blue areas indicate positive electrostatic potential (electron-poor).

For analogous heterocyclic compounds, MEP analysis has been used to predict reactive sites. nih.gov In the case of "this compound," it is anticipated that the oxygen atoms of the carbonate and oxazole ring would be regions of high electron density (red), making them susceptible to electrophilic attack. Conversely, the hydrogen atoms and the regions around the methyl groups would likely exhibit a more positive potential (blue).

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical calculations provide a static picture, molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. These simulations can reveal information about conformational flexibility and intermolecular interactions.

MD simulations on isoxazole-thiazolidinone hybrids have been used to confirm the stability of ligand-protein complexes, with RMSD values stabilizing below 2.0 Å, indicating stable binding. bohrium.com Similar simulations for isoxazole amides have been employed to understand ligand-protein binding in detail. chemrxiv.org For "this compound," MD simulations could be used to explore its conformational landscape in different solvents or its interaction with biological macromolecules. Such studies would be crucial in a drug discovery context. For example, MD simulations of new triazole-isoxazole hybrids were performed to investigate their binding mechanisms with bacterial proteins. mdpi.com

Conformational analysis of related heterocyclic systems, such as regioisomeric methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates, has been performed using NMR experiments, which revealed the existence of different conformers due to rotational barriers. beilstein-journals.orgresearchgate.netnih.gov It is plausible that "this compound" also exhibits conformational flexibility, particularly around the single bonds connecting the carbonate group to the oxazole ring.

Predictive Modeling of Reactivity or Interactions

Predictive modeling techniques, such as Quantitative Structure-Activity Relationship (QSAR) studies, are employed to correlate a molecule's structural features with its biological activity or chemical reactivity.

QSAR models have been developed for various isoxazole and benzoxazole (B165842) derivatives to predict their antifungal and anti-inflammatory activities. kg.ac.rsjocpr.com These models often use a combination of thermodynamic, electronic, and spatial descriptors to build a mathematical relationship between the molecular structure and the observed activity. For a series of 5- or 6-methyl-2-substituted benzoxazoles/benzimidazoles, a QSAR approach was used to model their antifungal activity against C. albicans. kg.ac.rs Similarly, QSAR studies have been conducted on newer isoxazole derivatives to understand their anti-inflammatory properties.

While no specific QSAR models for "this compound" are publicly available, such models could be developed to predict its potential biological activities based on its calculated molecular descriptors. These descriptors could include parameters derived from the computational studies mentioned above, such as HOMO-LUMO energies, dipole moment, and surface area. In silico modeling has been used to predict the metabolism and toxicity of novel quinazolinone derivatives, demonstrating the utility of these predictive approaches. nih.gov

Research into Derivatives and Analogues of Methyl 5 Methyl 1,2 Oxazol 3 Yl Carbonate

Design Principles for Novel Oxazole-Containing Chemical Entities

The design of new chemical entities containing an oxazole (B20620) core is guided by several key principles. The oxazole scaffold is considered a valuable lead structure in modern medicinal chemistry. researchgate.net Its derivatives are capable of forming various weak interactions, including van der Waals forces and ion-dipole bonds, which are crucial for binding to biological targets. tandfonline.com

A primary design strategy involves using the oxazole ring as a bioisostere—a substituent or group with similar physical or chemical properties that imparts comparable biological responses to another chemical compound. rsc.org Oxazole compounds are often developed as bioisosteric replacements for thiazoles, imidazoles, and even amide or ester functionalities to improve pharmacokinetic profiles. rsc.orgnih.gov The incorporation of an oxazole ring can enhance properties such as metabolic stability, lipophilicity, and bioavailability. nih.gov For instance, replacing a metabolically labile ester group with a more stable oxazole ring is a common tactic to prevent hydrolysis and improve a compound's in vivo clearance. nih.gov

Furthermore, the three positions on the oxazole ring available for substitution (C2, C4, and C5) provide a versatile scaffold for chemists to build upon, allowing for fine-tuning of a molecule's properties to achieve desired activity. researchgate.net

Synthetic Strategies for Diverse Substitution Patterns on the Oxazole Core

A wide array of synthetic methods has been developed to create oxazole derivatives with various substitution patterns. These strategies range from classical condensation reactions to modern metal-catalyzed cross-coupling techniques, enabling the synthesis of nearly any desired substitution pattern. researchgate.net

Classical methods like the Robinson-Gabriel synthesis , which involves the cyclization and dehydration of an α-acylamino ketone, remain fundamental. pharmaguideline.com Another well-established route is the Blümlein–Lewy strategy , where a 4-bromophenacyl bromide derivative reacts with a primary amide. informahealthcare.com

More contemporary and versatile methods are now widely employed. The van Leusen oxazole synthesis is a particularly convenient one-pot reaction that forms 5-substituted oxazoles from aldehydes and tosylmethylisocyanide (TosMIC). mdpi.com This method is valued for its mild conditions and broad substrate scope. mdpi.com

Metal-catalyzed reactions have significantly expanded the toolkit for oxazole synthesis. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling , are used to introduce aryl or heteroaryl groups at specific positions on the oxazole ring. researchgate.netnih.gov Other metals like copper, gold, and silver are also used to mediate various cyclization and functionalization reactions. researchgate.netinformahealthcare.com

Below is a table summarizing several key synthetic strategies.

| Synthetic Method | Description | Typical Reactants | Position(s) Functionalized |

| Robinson-Gabriel Synthesis | Cyclization and dehydration of α-acylamino ketones. pharmaguideline.com | α-acylamino ketone, dehydrating agent (e.g., H₂SO₄, POCl₃). pharmaguideline.com | C2, C4, C5 |

| van Leusen Reaction | One-pot reaction to form 5-substituted oxazoles. mdpi.com | Aldehyd, Tosylmethylisocyanide (TosMIC), base (e.g., K₂CO₃). mdpi.com | C5 |

| Hantzsch-Type Reaction | Reaction between dehydroamino acid amides and β-bromopyruvate derivatives. researchgate.net | Dehydroamino acid amide, β-bromopyruvate derivative. researchgate.net | C2, C5 |

| Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling to form C-C bonds. researchgate.net | Halogenated oxazole, boronic acid. researchgate.net | C2, C4, or C5 (depending on halide position) |

| Copper-Mediated Cyclization | Intramolecular cyclization following amidation of vinyl halides. researchgate.netinformahealthcare.com | Vinyl halide, primary amine, copper catalyst. informahealthcare.com | Various substitutions |

Structure-Activity Relationship (SAR) Studies in Non-Clinical Contexts

Structure-activity relationship (SAR) studies are crucial for optimizing the properties of lead compounds by systematically modifying their chemical structure and evaluating the effect on their activity. nih.gov

The carbonate linkage, such as the one present in Methyl 5-methyl-1,2-oxazol-3-yl carbonate, is a functional group that can be modified to alter a molecule's properties. In drug design, such linkages are often explored to create prodrugs or to fine-tune physicochemical characteristics like solubility and stability. The synthesis of drug molecules equipped with carbonate groups allows for the creation of monomers that can be polymerized, opening pathways to new materials such as functional polycarbonates that can act as drug-delivery systems. researchgate.net Modifying the structure of the carbonate or replacing it with other linker groups like esters, amides, or more stable bioisosteres is a common strategy to control the release of an active compound or improve its metabolic profile. biomedres.us

The electronic properties and biological activity of oxazole-containing compounds are highly dependent on the nature and position of substituents on the ring. The reactivity of the oxazole ring to electrophilic attack generally follows the order C4 > C5 > C2, although this can be altered by the presence of electron-donating or electron-releasing groups. pharmaguideline.com

SAR studies have provided key insights into these effects:

Electron-donating groups on the oxazole ring can facilitate cycloaddition reactions, a key reactivity pathway for this heterocycle. pharmaguideline.comclockss.org

Electron-withdrawing groups can make the C2 position more susceptible to nucleophilic attack. pharmaguideline.com

In a series of α-keto oxazole inhibitors of fatty acid amide hydrolase (FAAH), systematic modification of an aryl substituent at the C2 acyl side chain demonstrated that potency could be significantly enhanced. nih.gov For example, replacing a terminal phenyl group with a 3-chloro-phenyl group resulted in a five-fold increase in potency. nih.gov

The substitution pattern is critical for activity. For certain oxazolone (B7731731) derivatives, a cinnamoyl residue at the C4 position and specific functional groups at C2 and C4 were found to be essential for tyrosinase inhibitory activity. thepharmajournal.com The electron-donating properties of a substituent at the C2 position can influence the reactivity of the entire oxazolone ring. thepharmajournal.com

The following table provides examples of substituent effects from SAR studies.

| Position of Modification | Type of Substituent | Observed Effect on Activity/Property | Example Context |

| C2 | Phenyl ring with electron-withdrawing groups (e.g., 3-Cl-Ph) | Increased inhibitory potency. nih.gov | FAAH Inhibitors nih.gov |

| C2 | Electron-donating groups | Decreased ring-operating reaction. thepharmajournal.com | Oxazolone derivatives thepharmajournal.com |

| C4 | Exocyclic double bond (e.g., cinnamoyl group) | Essential for inhibitory activity. thepharmajournal.com | Tyrosinase Inhibitors thepharmajournal.com |

| C5 | Alkoxy or Siloxy groups | Increased reactivity in Diels-Alder reactions. clockss.org | Heterodienophile reactions clockss.org |

Exploration of the 5-Methyl-1,2-Oxazol-3-yl Moiety as a Synthetic Scaffold or Bioisostere

The 5-methyl-1,2-oxazol-3-yl moiety is a specific structural motif that serves as both a versatile synthetic building block and a valuable bioisostere in medicinal chemistry. nih.govnih.gov As a scaffold, this heterocycle provides a rigid core from which various functional groups can be elaborated to explore chemical space and optimize biological activity. mdpi.commdpi.com The synthesis of compounds like methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates exemplifies its use as a building block for creating novel amino acid-like structures. nih.govbeilstein-journals.org

Perhaps its most strategic application is as a bioisostere for the ester functionality. In the development of antagonists for the P2Y12 receptor, a potential liability of lead compounds containing an ethyl nicotinate (B505614) structure was high in vivo clearance due to hydrolysis of the ethyl ester. nih.gov Using shape and electrostatic similarity matching, researchers successfully replaced the metabolically weak ethyl ester group with a 5-methyl-oxazole moiety. This bioisosteric replacement retained the desired sub-micromolar potency while being designed to circumvent the hydrolysis issue, thereby improving metabolic stability. nih.gov This successful application underscores the power of using the 5-methyl-1,2-oxazole unit to design more robust drug candidates with improved pharmacokinetic properties. rsc.orgnih.gov

Advanced Research Applications in Chemical Sciences

Role as Synthetic Intermediates in Complex Molecule Synthesis

The 1,2-oxazole (isoxazole) ring is a valuable scaffold in organic synthesis, serving as a versatile building block for the construction of more complex molecules. The inherent reactivity of the isoxazole (B147169) nucleus, including its susceptibility to ring-opening reactions under various conditions, allows for its transformation into a range of other functional groups and heterocyclic systems.

Derivatives of 5-methyl-1,2-oxazole are employed as precursors in the synthesis of biologically active compounds and natural products. The strategic placement of substituents on the isoxazole ring can direct the regioselectivity of subsequent reactions, making them powerful tools for synthetic chemists. While specific examples detailing the use of Methyl 5-methyl-1,2-oxazol-3-yl carbonate as a synthetic intermediate are not yet widely documented, the established chemistry of related isoxazole carboxylates and other derivatives suggests its potential utility. The methyl carbonate group can act as a leaving group or be transformed into other functionalities, offering a handle for further molecular elaboration.

Mechanistic Enzymatic Inhibition Studies

The isoxazole scaffold is a well-recognized pharmacophore present in numerous biologically active compounds, including several approved drugs. rsc.org This has spurred significant research into the potential of novel isoxazole derivatives as inhibitors of various enzymes implicated in disease.

Binding Site Analysis through Computational Modeling

Computational modeling, particularly molecular docking, has become an indispensable tool for understanding the interactions between small molecules and their biological targets at the atomic level. Such studies provide insights into the binding modes, affinities, and key interactions that govern enzyme inhibition.

For isoxazole derivatives, docking studies have been instrumental in elucidating their inhibitory mechanisms against several enzymes:

Monoamine Oxidase (MAO): Molecular docking studies of phenylisoxazole carbohydrazides have revealed strong binding affinities for MAO-B. nih.gov These studies have shown that the isoxazole core can fit into the active site of the enzyme, with specific substituents forming crucial hydrogen bonds and hydrophobic interactions with key amino acid residues. nih.govfrontiersin.org For instance, in one study, the most potent inhibitor displayed a strong binding affinity for MAO-B with a docking score of -10.98 Kcal/mol. nih.gov

Cytochrome P450 (CYP450): The interaction of isoxazole derivatives with various CYP450 enzymes has also been investigated using computational methods. tandfonline.comnih.gov These studies have shown that the isoxazole moiety can interact with the heme group in the active site of these enzymes. tandfonline.com

C1s Protease: A predicted binding model of a 5-methyl-isoxazole derivative with the C1s protease suggested that the oxygen and/or nitrogen atoms of the isoxazole ring could interact with the backbone NH of Gly656, while the 5-methyl group could engage in lipophilic interactions with the enzyme's surface. acs.org

These computational analyses provide a rational basis for the design of more potent and selective isoxazole-based enzyme inhibitors.

Modulatory Effects on Enzyme Activity (in vitro studies)

In vitro enzymatic assays are crucial for validating the predictions from computational models and for quantifying the inhibitory potency of new compounds. Numerous studies have demonstrated the significant inhibitory effects of isoxazole derivatives on a range of enzymes.

Monoamine Oxidase (MAO): Several series of isoxazole derivatives have been synthesized and evaluated as MAO inhibitors. For example, a series of phenylisoxazole carbohydrazides were found to be potent and selective inhibitors of MAO-B, with some compounds exhibiting inhibitory activity in the nanomolar range. nih.gov Enzyme kinetic studies revealed a reversible and competitive mode of inhibition for the most potent compound in this series. nih.gov Another study on 2,1-benzisoxazole derivatives also identified specific and potent MAO-B inhibitors, with IC50 values as low as 0.017 µM. nih.gov

C1s Protease: The introduction of a 5-methyl-isoxazole ring into a series of compounds dramatically enhanced their C1s inhibitory activity, indicating that this moiety effectively occupies the S3 subsite of the enzyme. acs.org

Cytochrome P450 (CYP450): Isoxazole derivatives have been shown to inhibit various CYP450 isoforms. For example, certain derivatives have demonstrated encouraging inhibition of CYP1A2, CYP2C9, CYP2C8, CYP2C19, and CYP2D6. tandfonline.comnih.gov

Other Enzymes: The versatility of the isoxazole scaffold is further highlighted by its ability to inhibit other enzymes. For instance, certain isoxazole derivatives have been identified as potent inhibitors of cyclooxygenases (COX) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory pathway. nih.govnih.govrsc.org

The following table summarizes the in vitro inhibitory activities of some representative isoxazole derivatives against various enzymes.

| Compound Class | Target Enzyme | Key Findings |

| Phenylisoxazole carbohydrazides | MAO-B | Potent and selective inhibition (nanomolar range), reversible and competitive mechanism. nih.gov |

| 2,1-Benzisoxazole derivatives | MAO-B | Specific and potent inhibition (IC50 as low as 0.017 µM). nih.gov |

| Piperazine-substituted isoxazoles | C1s Protease | 5-methyl-isoxazole moiety dramatically enhanced inhibitory activity. acs.org |

| Phenyl-propene-isoxazoles | CYP450 isoforms | Significant inhibition of multiple CYP isoforms. tandfonline.comnih.gov |

| Substituted isoxazoles | COX-2 | Potent and selective inhibition. nih.gov |

| Furan-isoxazole derivatives | 5-LOX | Promising inhibitory activity (IC50 of 3.67 µM). rsc.org |

Applications in Materials Chemistry

The unique electronic and photophysical properties of the oxazole (B20620) ring have led to its incorporation into advanced materials for various applications. The ability to tune these properties through synthetic modification makes oxazole-based materials particularly attractive.

Optical and Electronic Properties of Oxazole-Based Materials

The oxazole scaffold can act as either an electron-donating or electron-withdrawing group depending on its substitution pattern, which allows for the creation of donor-π-acceptor (D-π-A) structures. nih.gov This electronic versatility gives rise to interesting optical properties, including fluorescence.

Highly substituted oxazole derivatives have been developed as organelle-targeting fluorophores for cell imaging. nih.gov These compounds exhibit excellent fluorescence responses that can be tuned by modifying the substituents on the oxazole ring. nih.gov The solvatochromic effect, where the emission spectrum shifts in response to the polarity of the solvent, is a key feature of these materials. nih.gov Furthermore, the pH sensitivity of some oxazole derivatives has been exploited to develop acid-responsive fluorescent probes. nih.gov

The electronic properties of oxazole derivatives have been studied using theoretical methods, which have provided insights into their reactivity and potential applications in electronic devices. The HOMO-LUMO energy gap, a crucial parameter for determining electronic behavior, can be modulated by the introduction of different substituents on the oxazole ring.

Catalytic Applications (as a ligand or reagent)

The nitrogen atom in the oxazole ring possesses a lone pair of electrons, making it capable of coordinating to metal centers. This has led to the development of oxazole-containing ligands for transition metal catalysis.

Oxazole ligands can be classified as chiral or achiral and can contain one or more oxazole rings. alfachemic.com The proximity of chiral groups in oxazoline (B21484) ligands to the metal coordination center allows for efficient chiral induction in asymmetric catalysis. alfachemic.com

A notable example of the catalytic application of oxazole-containing ligands is the use of vanadium complexes with methyl-substituted (4,5-dihydro-1,2-oxazol-2-yl)-1,3-oxazole ligands in ethylene (B1197577) polymerization and ethylene-norbornene copolymerization. mdpi.com The position of the methyl substituent on the ligand was found to have a significant impact on the catalytic activity and the properties of the resulting polymers. mdpi.com

Furthermore, copper(II) complexes with benzoxazole-derived ligands encapsulated in zeolites have been shown to be effective catalysts for the oxidation of benzene (B151609) to phenol. ju.edu.sa The encapsulation within the zeolite framework provides shape selectivity and enhances the stability of the catalyst. ju.edu.sa

The ability of the oxazole moiety to participate in direct C-H arylation reactions under palladium or copper catalysis further underscores its importance in synthetic and catalytic chemistry. nih.gov These reactions provide efficient routes to functionalized oxazole derivatives that can serve as ligands or intermediates for more complex catalytic systems.

Patent Landscape and Academic Innovation

Analysis of Patent Literature for Synthetic Innovation and Process Improvements

The synthesis of Methyl 5-methyl-1,2-oxazol-3-yl carbonate, while not extensively detailed in a large volume of specific patents, can be understood through an analysis of patents covering the synthesis of its core components: the 3-hydroxy-5-methylisoxazole ring and the subsequent formation of the methyl carbonate group.

A key precursor to the target molecule is 3-hydroxy-5-methylisoxazole. Patent literature describes its preparation through the reaction of diketene (B1670635) with hydroxylamine (B1172632). google.comgoogle.com This process results in the formation of an acetoacetohydroxamic acid intermediate, which is then acidified to induce cyclization and dehydration, yielding the desired 3-hydroxy-5-methylisoxazole. google.comgoogle.com Innovations in this area focus on continuous process manufacturing to minimize side reactions and improve yield, a crucial factor for industrial-scale production. google.comgoogle.com

The subsequent and critical step is the introduction of the methyl carbonate moiety. While patents specifically detailing the reaction of 3-hydroxy-5-methylisoxazole with a methylating agent to form the carbonate are not abundant, the general principles of carbonate ester formation are well-established in patent literature. A continuous process for preparing organic carbonate solvents involves the reaction of an alcohol with a reactive carbonyl source. osti.gov In the context of this compound, the hydroxyl group of 3-hydroxy-5-methylisoxazole acts as the alcohol.

The likely reagent for this transformation is methyl chloroformate. The process would involve the reaction of 3-hydroxy-5-methylisoxazole with methyl chloroformate, typically in the presence of a base to neutralize the hydrochloric acid byproduct. This type of acylation reaction is a standard method for the synthesis of carbonates from alcohols and is alluded to in patents that discuss the preparation of various amide derivatives from acid halides. googleapis.com

Innovations in the synthesis of related isoxazole (B147169) structures, as detailed in the patent literature, often focus on improving regioselectivity, yield, and environmental friendliness. For instance, methods for synthesizing isoxazole carboxylic acids and other derivatives highlight the ongoing effort to develop more efficient and scalable processes. google.com

The table below summarizes key patented steps relevant to the synthesis of this compound.

| Synthetic Step | Reactants | Key Innovation/Process Improvement | Relevant Patent Information |

| Formation of 3-hydroxy-5-methylisoxazole | Diketene, Hydroxylamine | Continuous process to minimize side reactions and increase yield. Rapid acidification to promote cyclization. | Describes a continuous process for reacting diketene with hydroxylamine and subsequent rapid acidification. google.comgoogle.com |

| Formation of Methyl Carbonate Ester | Alcohol (e.g., 3-hydroxy-5-methylisoxazole), Reactive Carbonyl Source (e.g., Methyl Chloroformate) | Continuous process for the preparation of organic carbonates. | Details a continuous method for preparing carbonate esters from an alcohol and a reactive carbonyl source. osti.gov |

| General Acylation of Heterocycles | Haloaminotriazines, Acid Halides | Novel reaction combining the amine group with the non-halide portion of an acid halide. | Provides a general method for preparing acylated aminotriazines, analogous to the acylation of a hydroxyl group. googleapis.com |

Emerging Trends in Oxazole-Carbonate Chemistry from Patent Filings

The broader patent landscape for oxazole (B20620) and isoxazole derivatives reveals several emerging trends that are likely to influence the future development of compounds like this compound. These trends are largely driven by the demand for new therapeutic agents and more sustainable chemical manufacturing processes. rsc.orgmdpi.com

Another key trend is the increasing interest in the biological applications of oxazole and isoxazole derivatives. mdpi.comnih.govbohrium.com Patent filings frequently highlight the potential of these compounds as anticancer, anti-inflammatory, and antimicrobial agents. mdpi.combohrium.com This focus on therapeutic applications is driving research into structure-activity relationships and the design of molecules with improved pharmacological profiles. The hybridization of oxazole and isoxazole moieties with other bioactive scaffolds is a notable strategy being explored to create novel compounds with enhanced or multi-target activities. mdpi.combohrium.com

Furthermore, there is a growing emphasis on "green chemistry" principles in the synthesis of heterocyclic compounds. rsc.org This includes the use of less hazardous reagents and solvents, as well as the development of more atom-economical reactions. The patent literature reflects a move towards more sustainable manufacturing processes, which is likely to impact the future production of all oxazole-based chemicals.

Finally, the convergence of different technology fields is also influencing innovation in this area. For example, the use of computational tools for drug design and the development of high-throughput screening methods are accelerating the discovery of new oxazole-based compounds with desired properties.

Q & A

Q. What are the standard synthetic routes for Methyl 5-methyl-1,2-oxazol-3-yl carbonate, and what experimental conditions are critical for optimizing yield?

The synthesis of derivatives containing the 5-methyl-1,2-oxazol-3-yl group often involves condensation reactions under acidic or catalytic conditions. For example, in analogous compounds, 5-methylisoxazole-3-carboxylic acid is reacted with thiols or amines in the presence of phosphorus oxychloride (POCl₃) under reflux, followed by purification via recrystallization . Key parameters include reaction temperature (e.g., 80–100°C), stoichiometric ratios of reactants (e.g., 1:1.1 for intermediate coupling), and solvent selection (e.g., ethanol or methanol for recrystallization). Yield optimization may require monitoring reaction progress via TLC or HPLC.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- X-ray crystallography is critical for resolving bond lengths, angles, and intermolecular interactions. For example, orthorhombic crystal systems (space group Pca2₁) with cell parameters a = 16.271 Å, b = 5.380 Å, c = 16.700 Å have been reported for related oxazole derivatives .

- NMR spectroscopy (¹H, ¹³C) identifies functional groups and substituent positions, with characteristic shifts for oxazole protons (δ 6.2–6.8 ppm) and methyl groups (δ 2.3–2.5 ppm).

- FT-IR confirms carbonyl (C=O, ~1750 cm⁻¹) and oxazole ring vibrations (~1600 cm⁻¹) .

Advanced Research Questions

Q. How do π-π stacking and hydrogen-bonding interactions stabilize the crystal lattice of this compound derivatives?

In analogous structures, the oxazole and thiadiazole rings exhibit face-centered π-π interactions with centroid distances of ~3.47 Å, stabilizing columnar packing along the [010] axis . Hydrogen bonds (e.g., N–H···O, C–H···O) further contribute to lattice stability, with graph-set analysis revealing R₂²(8) motifs . Computational tools like SHELXL refine these interactions, while Mercury software visualizes packing motifs .

Q. What methodological strategies are employed to resolve contradictions in bioactivity data for oxazole derivatives?

Discrepancies in reported biological activities (e.g., COX-2 inhibition vs. cytotoxicity) can arise from assay conditions (e.g., cell line specificity) or impurities. Strategies include:

- Dose-response validation : Testing compounds across multiple concentrations (e.g., 1–100 μM) to establish IC₅₀ values.

- Structural analogs comparison : Synthesizing derivatives with modified substituents (e.g., replacing methyl with trifluoromethyl) to isolate pharmacophores .

- Computational docking : Using AutoDock or Schrödinger to predict binding affinities to target proteins (e.g., VEGFR2) .

Q. How can microwave-assisted synthesis improve the efficiency of this compound derivatives?

Microwave synthesis reduces reaction times from hours to minutes (e.g., 30 minutes vs. 5 hours) and enhances yields (e.g., 97% vs. 91% for traditional methods) by enabling uniform heating. Key parameters include microwave power (300–600 W), solvent polarity (e.g., DMF or ethanol), and catalyst selection (e.g., K₂CO₃) .

Q. What role does the oxazole ring’s electronic configuration play in modulating biological activity?

The oxazole ring’s electron-deficient nature enhances interactions with biological targets. For example, the 5-methyl group increases lipophilicity, improving membrane permeability. Substituent effects can be quantified via Hammett σ constants or DFT calculations (e.g., HOMO-LUMO gaps using Gaussian), correlating electronic properties with bioactivity .

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.